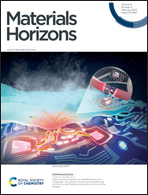Combining electronic and structural features in machine learning models to predict organic solar cells properties†
Materials Horizons Pub Date: 2018-10-30 DOI: 10.1039/C8MH01135D
Abstract
We present a translation of the chemical intuition in materials discovery, in terms of chemical similarity of efficient materials, into a rigorous framework exploiting machine learning. We computed equilibrium geometries and electronic properties (DFT) for a database of 249 Organic donor–acceptor pairs. We obtain similarity metrics between pairs of donors in terms of electronic and structural parameters, and we use such metrics to predict photovoltaic efficiency through linear and non-linear machine learning models. We observe that using only electronic or structural parameters leads to similar results, while considering both parameters at the same time improves the predictive capability of the models up to correlations of r ≈ 0.7. Such correlation allows for reliable predictions of efficient materials, and lends to be coupled with combinatorial of evolutionary approaches for a more reliable virtual screening of candidate materials.

Recommended Literature
- [1] Buckling of a holey column†
- [2] Characterisation of gold catalysts
- [3] Bulk transport and oxygen surface exchange of the mixed ionic–electronic conductor Ce1−xTbxO2−δ (x = 0.1, 0.2, 0.5)†
- [4] Benzoic acid resin (BAR): a heterogeneous redox organocatalyst for continuous flow synthesis of benzoquinones from β-O-4 lignin models†
- [5] Boosting the photovoltaic thermal stability of fullerene bulk heterojunction solar cells through charge transfer interactions†
- [6] Bridging the gap between microstructure and macroscopic behavior of monodisperse and bimodal colloidal suspensions
- [7] Behaviour of electric and magnetic dipole transitions of Eu3+, 5D0 → 7F0 and Eu–O charge transfer band in Li+ co-doped YPO4:Eu3+†‡
- [8] CaI2: a more effective passivator of perovskite films than PbI2 for high efficiency and long-term stability of perovskite solar cells†
- [9] Attaching high charge density metal ions to surfaces and biomolecules. Reaction chemistry of hypodentate cobalt diamine complexes†‡
- [10] Brownian dynamics simulations of one-patch inverse patchy particles










